3-Hydroxy-2-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methylhexanoic acid is an organic compound with the molecular formula C7H14O3. It is a hydroxy monocarboxylic acid that features a hydroxyl group and a methyl group attached to the hexanoic acid backbone. This compound is known for its presence in various biological systems and its role as a metabolite.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methylhexanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylhexanoic acid using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions . Another method includes the use of microbial fermentation processes where specific strains of bacteria or fungi are employed to produce the compound from precursor molecules .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the catalytic hydrogenation of 2-methylhexanoic acid followed by selective oxidation. This process is optimized to achieve high yields and purity, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 3-Keto-2-methylhexanoic acid, 2-Methylhexanedioic acid.
Reduction: 3-Hydroxy-2-methylhexanol.
Substitution: 3-Chloro-2-methylhexanoic acid, 3-Bromo-2-methylhexanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methylhexanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-methylhexanoic acid: Similar structure but with an additional methyl group at the 3-position.
2-Hydroxy-3-methylhexanoic acid: Hydroxyl group at the 2-position instead of the 3-position.
3-Hydroxyhexanoic acid: Lacks the methyl group at the 2-position.
Uniqueness
3-Hydroxy-2-methylhexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H14O3 |
---|---|
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
3-hydroxy-2-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-6(8)5(2)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
UBEKFGMRKUQZGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.